molecular formula C18H16Cl2N2O2S B2433442 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(3-methoxybenzoyl)-4,5-dihydro-1H-imidazole CAS No. 919716-76-0

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(3-methoxybenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2433442
CAS No.: 919716-76-0
M. Wt: 395.3
InChI Key: BYENDNMRMOCPBA-UHFFFAOYSA-N
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Description

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(3-methoxybenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a combination of dichlorophenyl, methylsulfanyl, dihydroimidazolyl, and methoxyphenyl groups

Scientific Research Applications

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(3-methoxybenzoyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(3-methoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method starts with the preparation of the dichlorophenylmethylsulfanyl intermediate, which is then reacted with a dihydroimidazole derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction conditions, such as temperature and residence time, which are critical for the successful synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(3-methoxybenzoyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(3-methoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the cyclooxygenase (COX) enzyme, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • [2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]-methyl-1H-1,2,4-triazole
  • (RS)-1-(4-Chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-yl-methyl)-pentan-3-ol

Uniqueness

Compared to similar compounds, 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(3-methoxybenzoyl)-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

IUPAC Name

[2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2S/c1-24-15-4-2-3-12(9-15)17(23)22-8-7-21-18(22)25-11-13-5-6-14(19)10-16(13)20/h2-6,9-10H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYENDNMRMOCPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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